2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO2/c1-2-5(9)6(14)13-3-7(15,4-13)8(10,11)12/h5,15H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFROSBPTYMETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C1)(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one, with the molecular formula C8H11ClF3NO2 and a molecular weight of 245.62 g/mol, is a synthetic organic compound notable for its biological activity. This compound features a trifluoromethyl group, a hydroxy group, and a chloro group, which contribute to its unique properties and potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H11ClF3NO2 |
| Molecular Weight | 245.62 g/mol |
| Purity | Typically 95% |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities that make it a subject of interest in pharmacological studies.
Antiproliferative Activity
In vitro studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects on cancer cell lines. For instance, compounds containing azetidine rings have shown IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells and comparable activity against triple-negative breast cancer cell lines (MDA-MB-231) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 9h | MCF-7 | 10 |
| Compound 9q | MDA-MB-231 | 23 |
| CA-4 | MCF-7 | 3.9 |
These findings suggest that the trifluoromethyl and hydroxy groups may enhance binding affinity to specific molecular targets involved in cell proliferation.
The mechanism by which this compound exerts its biological effects likely involves interaction with key proteins or enzymes. The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability, while the hydroxy group may facilitate hydrogen bonding interactions with target biomolecules .
Case Studies
A notable study investigated the synthesis and biological evaluation of azetidine derivatives, including those similar to this compound. The study highlighted the ability of these compounds to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Applications in Medicinal Chemistry
The compound serves as a valuable building block for synthesizing pharmaceuticals targeting specific diseases. Its unique structural features allow for modifications that can lead to enhanced therapeutic profiles. For example, derivatives have been explored for their potential in treating various types of cancer due to their ability to inhibit cell growth effectively .
Scientific Research Applications
Antiproliferative Effects
Research indicates that compounds similar to 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that azetidine derivatives can achieve IC50 values as low as 10 nM against MCF-7 breast cancer cells and 23 nM against MDA-MB-231 triple-negative breast cancer cells. The presence of trifluoromethyl and hydroxy groups in the structure enhances binding affinity to molecular targets involved in cell proliferation .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 9h | MCF-7 | 10 |
| Compound 9q | MDA-MB-231 | 23 |
| CA-4 | MCF-7 | 3.9 |
Applications in Medicinal Chemistry
This compound serves as a valuable building block for synthesizing pharmaceuticals aimed at treating specific diseases, particularly cancers. Its structural features allow for further modifications that can enhance therapeutic profiles. For example, derivatives of this compound have been explored for their potential to inhibit cell growth effectively .
Case Studies
A notable study focused on synthesizing azetidine derivatives, including those similar to this compound. The research highlighted the ability of these compounds to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cancer cell apoptosis .
Additionally, other studies have demonstrated the transformation of related azetidine derivatives into new compounds suitable for synthesizing trifluoromethyl-containing aminopropanes and oxazinanones. These transformations underscore the versatility of this compound in generating novel chemical entities for further pharmacological evaluation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural features are compared below with three analogs from the evidence: oxyfluorfen (pesticide), a cancer therapeutic azetidine derivative, and nitrofluorfen (herbicide). These comparisons highlight how core scaffolds and substituents influence functionality.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights:
Core Scaffold Differences: The target compound’s azetidine-butanolone hybrid contrasts with the benzene cores of oxyfluorfen and nitrofluorfen. The cancer drug candidate shares the azetidine ring but incorporates a methanone group and halogenated aromatic systems for target specificity .
Substituent Effects: Trifluoromethyl (-CF₃): Present in all compared compounds, this group enhances metabolic stability and lipophilicity, critical for both pesticide longevity and drug bioavailability . Chlorine (-Cl): Common in agrochemicals (e.g., oxyfluorfen, nitrofluorfen) for electrophilic reactivity. In the target compound, its position on butanone may influence reactivity differently .
Applications and Toxicity: Agrochemical analogs (oxyfluorfen, nitrofluorfen) are herbicides with environmental persistence concerns due to nitro groups and aromatic cores . The cancer drug’s azetidine-methanone scaffold and halogenated aromatics suggest kinase inhibition or DNA-targeting mechanisms, though specifics are undisclosed . The target compound’s hybrid structure may bridge agrochemical and medicinal uses, but its chlorine and trifluoromethyl groups warrant toxicity studies akin to those for oxyfluorfen, which faces restrictions due to carcinogenic risks .
Preparation Methods
Structural Overview
| Property | Value |
|---|---|
| Molecular Formula | C8H11ClF3NO2 |
| Molecular Weight | 245.62 g/mol |
| Key Functional Groups | Azetidine, trifluoromethyl, hydroxy, chloro, butanone |
Preparation Methods Analysis
Construction of the Azetidine Core
The synthesis of azetidine derivatives, especially those bearing trifluoromethyl and hydroxy substituents, is a critical step. Several strategies are reported for assembling the azetidine ring:
Intramolecular Cyclization:
Starting from appropriately substituted amino alcohols, cyclization can be induced by activating the leaving group and promoting ring closure. For example, trifluoromethylated aminopropanols can undergo Mitsunobu-type cyclization to yield azetidines.Bromofluorination and Cyclization:
A multi-step process involving imination, bromofluorination, and subsequent ring closure has been applied to generate 3-fluoroazetidines. This method can be adapted to introduce a trifluoromethyl group at the 3-position, followed by hydroxy functionalization.Superbase-Induced Cyclization:
A general, scalable method involves the use of strong bases (e.g., tert-butoxide and butyllithium) at low temperatures to induce cyclization of suitable precursors, such as oxiranes, to form azetidine rings. This approach allows for regio- and diastereoselective synthesis of substituted azetidines.
Table 1: Representative Methods for Azetidine Ring Formation
Introduction of the Trifluoromethyl and Hydroxy Groups
Trifluoromethylation:
Introduction of the trifluoromethyl group is commonly achieved using trifluoromethylated starting materials or via nucleophilic trifluoromethylation reactions. For azetidines, this is typically installed prior to ring closure for better regiocontrol.Hydroxylation:
The hydroxy group at the 3-position can be introduced by ring opening of an epoxide intermediate or by direct hydroxy-functionalization of a trifluoromethylated azetidine precursor.
N-Alkylation with 2-Chloro-1-butanone
Once the 3-hydroxy-3-(trifluoromethyl)azetidine core is obtained, N-alkylation is performed:
- Alkylation Reaction:
The azetidine nitrogen is alkylated using 2-chloro-1-butanone under basic conditions. The reaction is typically carried out in polar aprotic solvents (e.g., DMF, DMSO) with a base such as potassium carbonate to facilitate nucleophilic substitution.
Table 2: N-Alkylation Conditions
| Azetidine Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 3-hydroxy-3-(trifluoromethyl)azetidine | 2-chloro-1-butanone | K2CO3 | DMF | 60–80°C | Moderate |
Purification and Characterization
- Purification:
The crude product is typically purified by column chromatography or preparative HPLC. - Characterization:
Structural confirmation is achieved by NMR, MS, and elemental analysis.
Data Summary Table
| Step | Key Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Azetidine ring formation | Mitsunobu, bromofluorination, superbase | 31–61 | Regio/diastereoselective |
| Trifluoromethylation | Trifluoromethylated precursors | Variable | Prior to cyclization |
| Hydroxylation | Epoxide opening or direct hydroxylation | Moderate | 3-position specificity |
| N-Alkylation | 2-chloro-1-butanone, base, DMF | Moderate | SN2 mechanism |
| Purification | Chromatography, HPLC | — | Analytical verification |
Research Findings and Considerations
- The overall yield and selectivity depend heavily on the choice of starting materials and cyclization strategy.
- Superbase-induced cyclization offers a scalable and diastereoselective approach for azetidine synthesis.
- Installation of the trifluoromethyl group prior to azetidine ring closure improves regiochemical control.
- N-alkylation with 2-chloro-1-butanone is straightforward but may require optimization for scale and purity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a trifluoromethylated azetidine precursor with a chlorinated ketone under reflux conditions. Acidic catalysts (e.g., HCl) and inert atmospheres (argon/nitrogen) are recommended to minimize side reactions. Purification typically involves column chromatography or recrystallization .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (e.g., nitrogen) at temperatures below 4°C. Avoid exposure to light, humidity (P232), and oxidizing agents. Stability tests via HPLC or TLC should be conducted periodically .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm the azetidine ring and trifluoromethyl group. NMR is essential for verifying CF geometry.
- IR : Identify hydroxyl (3200–3600 cm) and carbonyl (1650–1750 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in the azetidine moiety) or impurities. Solutions include:
- Variable-temperature NMR to assess conformational flexibility.
- Computational modeling (DFT) to predict chemical shifts and compare with experimental data.
- Advanced 2D techniques (COSY, NOESY) to resolve overlapping signals .
Q. What strategies optimize reaction yields in the synthesis of analogs with modified azetidine rings?
- Methodological Answer :
- Substituent Screening : Test electron-withdrawing/donating groups on the azetidine ring to modulate reactivity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
- Catalysis : Transition-metal catalysts (e.g., Pd) may facilitate cross-coupling steps. Monitor reactions via in-situ FTIR or LC-MS .
Q. How can computational tools predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use software like MOE or AutoDock to model interactions with target proteins (e.g., kinases).
- QSAR Models : Train models on analogs to correlate structural features (e.g., logP, H-bond donors) with activity.
- MD Simulations : Assess binding stability over time with GROMACS or AMBER .
Q. What safety protocols are critical for handling this compound due to its reactivity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
